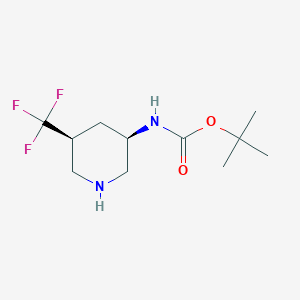
Dihydrochlorure de 3-méthyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Applications De Recherche Scientifique
3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the butan-1-amine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the butan-1-amine moiety.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups into the molecule .
Mécanisme D'action
The mechanism of action of 3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride
- Methyl-1H-1,2,4-triazole-3-carboxylate
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
Compared to similar compounds, 3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride is unique due to its specific structure, which combines a triazole ring with a butan-1-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
3-methyl-1-(1H-1,2,4-triazol-5-yl)butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-5(2)3-6(8)7-9-4-10-11-7;;/h4-6H,3,8H2,1-2H3,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUJXQHQPIYIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC=NN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2550538.png)
![4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(3-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2550540.png)
![N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2550541.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2550543.png)
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)
![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2550550.png)
![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2550554.png)
![6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol](/img/structure/B2550555.png)
![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)
